Physicochemical Property Differentiation: 2-Methyl Substitution Increases Lipophilicity and Boiling Point Relative to the Des-Methyl Analog
The introduction of a 2-methyl group differentiates 2-Methyl-1-(3-phenoxypropyl)piperidine from the unsubstituted 1-(3-phenoxypropyl)piperidine through measurable changes in physicochemical properties. These alterations are critical for medicinal chemistry optimization, affecting LogP, boiling point, and potentially membrane permeability. The target compound has a molecular weight of 233.35 g/mol, a density of 0.972 g/cm³, and a boiling point of 343.5 °C at 760 mmHg. In contrast, the des-methyl comparator 1-(3-phenoxypropyl)piperidine (C₁₄H₂₁NO) has a molecular weight of 219.32 g/mol, resulting in a +14.03 g/mol difference attributable to the methyl substituent.
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 233.35 g/mol |
| Comparator Or Baseline | 1-(3-phenoxypropyl)piperidine: 219.32 g/mol |
| Quantified Difference | +14.03 g/mol (+6.4%) |
| Conditions | Calculated from molecular formula data (vendor datasheets) |
Why This Matters
The higher molecular weight and associated increased lipophilicity suggest that 2-Methyl-1-(3-phenoxypropyl)piperidine will have a different pharmacokinetic profile (e.g., volume of distribution, blood-brain barrier penetration) compared to the des-methyl analog, which is a key consideration when procuring a compound for CNS-targeted research.
